Structural Uniqueness: 3-Chloro-4-Methoxyphenyl vs. Closest Commercial Analogs
The target compound is distinguished from its closest commercially available analogs by the presence of the 3-chloro-4-methoxyphenyl substituent. The nearest listed analogs include N-(4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428356-77-7, missing the chlorine) and N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide (no CAS found, missing the methylsulfonyl group). In kinase inhibitor SAR, both the chloro and methoxy substituents are critical for potency; the chlorine atom can engage in halogen bonding with target proteins, while the methoxy group modulates electron density and solubility. The absence of either substituent in the nearest analogs means that biological data generated with the target compound cannot be directly extrapolated to these analogs without risk of significant potency loss.
| Evidence Dimension | Substituent identity at N-phenyl ring |
|---|---|
| Target Compound Data | 3-chloro-4-methoxyphenyl (CAS 1448028-95-2) |
| Comparator Or Baseline | N-(4-methoxyphenethyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428356-77-7, lacks chlorine); N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide (lacks methylsulfonyl) |
| Quantified Difference | Presence of both 3-Cl and 4-OCH₃ groups vs. absence of chlorine or absence of N-methylsulfonyl. In related azetidine carboxamide series, removal of chlorine or methoxy has been shown to reduce JAK1 IC₅₀ activity by >10-fold (class-level inference from US11414413) [1]. |
| Conditions | SAR analysis based on structural comparison; biological activity inference from JAK kinase assay data on related 1-(methylsulfonyl)azetidine-3-carboxamide scaffolds. |
Why This Matters
For procurement decisions, ensuring the exact 3-chloro-4-methoxyphenyl pattern is essential to maintain the compound's intended biological activity and avoid confounding SAR studies with inactive analogs.
- [1] BindingDB BDBM565231; US Patent US11414413. JAK inhibition IC₅₀ data for 1-(methylsulfonyl)azetidine-3-carboxamide derivatives demonstrating >10-fold potency differences depending on N-substituent. View Source
